5-nitro-1H-indole-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKGKKNGEOHQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitro 1h Indole 3 Sulfonyl Chloride
Direct Sulfonylation Routes to Indole-3-sulfonyl Chlorides
The direct introduction of a sulfonyl chloride group at the C3 position of an indole (B1671886) nucleus, particularly one bearing an electron-withdrawing nitro group at the C5 position, presents a synthetic challenge due to the potential for side reactions and the deactivated nature of the ring system. However, direct chlorosulfonylation of the pre-formed 5-nitroindole (B16589) is a theoretical pathway. This approach would involve the reaction of 5-nitroindole with a strong chlorosulfonating agent, such as chlorosulfonic acid.
The indole ring is susceptible to polymerization and degradation under strongly acidic conditions, which are typical for chlorosulfonylation reactions. The reaction of indoles with chlorosulfonic acid in acetonitrile (B52724) has been reported for the synthesis of various indole sulfonyl chlorides. The success of this direct approach for 5-nitroindole would heavily depend on the careful control of reaction conditions, such as temperature and stoichiometry, to favor the desired C3-sulfonylation over potential side reactions like N-sulfonylation or degradation of the starting material.
Precursor Synthesis and Functionalization of Indole Nucleus
A more controlled and widely applicable approach to the synthesis of 5-nitro-1H-indole-3-sulfonyl chloride involves a stepwise functionalization of the indole nucleus. This strategy separates the introduction of the nitro group and the sulfonyl chloride group into distinct synthetic operations, allowing for greater control over regioselectivity and yield.
Nitration Strategies at the Indole C5 Position
The regioselective nitration of the indole ring at the C5 position is a critical step in the synthesis of the target compound. Direct nitration of indole under strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) can lead to a mixture of products and potential polymerization. acs.org However, specific conditions have been developed to favor nitration at the C5 position.
One effective method for the regioselective C5 nitration of N-protected indolines involves the use of ferric nitrate (B79036) under mild conditions. figshare.comresearchgate.net This method offers high efficiency and a broad substrate scope. The resulting 5-nitroindoline (B147364) can then be dehydrogenated to afford 5-nitroindole.
Another approach involves the nitration of indole-2-carboxylic acid, where the carboxylic acid group directs the incoming nitro group to the C5 position. Subsequent decarboxylation then yields 5-nitroindole. A patented method describes the synthesis of 5-nitroindole-2-carboxylic acid via the Fischer indole synthesis of p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization and hydrolysis. google.com
| Nitrating Agent/Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ferric Nitrate | N-protected indoline (B122111) | Acetonitrile | Room Temp. | Moderate to Excellent | figshare.comresearchgate.net |
| Nitric Acid/Sulfuric Acid | Indole-2-carboxylic acid | - | - | - | google.com |
| Tetramethylammonium Nitrate/TFAA | N-Boc-indole | Acetonitrile | 0-5 | Good to Excellent | nih.gov |
Table 1: Comparison of Nitration Strategies for Indole Derivatives at the C5 Position.
Installation of the Sulfonyl Chloride Group at C3
With 5-nitroindole as the precursor, the next crucial step is the introduction of the sulfonyl chloride group at the C3 position. The C3 position of indole is the most nucleophilic and is the preferred site for electrophilic substitution. scilit.net
A common method for the C3-sulfonylation of indoles is the reaction with the sulfur trioxide-pyridine complex. This reagent is milder than chlorosulfonic acid and can help to avoid polymerization and other side reactions. The resulting indole-3-sulfonic acid can then be converted to the sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Alternatively, a Vilsmeier-Haack type reaction can be employed. While typically used for formylation, modifications of this reaction can be used to introduce other functional groups at the C3 position. The reaction of 5-nitroindole with a suitable sulfur-containing Vilsmeier reagent could potentially lead to the direct formation of the sulfonyl chloride. For instance, the Vilsmeier-Haack reaction has been used to introduce a formyl group at the C3 position of 5-nitroindole, which could then be further manipulated. nih.gov
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
For the nitration step, the choice of nitrating agent and the presence of a protecting group on the indole nitrogen can significantly influence the regioselectivity and yield. For the sulfonylation step, the reactivity of the sulfonating agent must be balanced against the stability of the indole ring.
| Reaction Step | Reagent/Catalyst | Solvent | Temperature (°C) | Key Optimization Parameters |
| Nitration | Ferric Nitrate | Acetonitrile | Room Temp. | Stoichiometry of nitrating agent, reaction time. |
| Sulfonylation | SO3-Pyridine complex | Pyridine (B92270) | Elevated | Temperature control to prevent decomposition. |
| Chlorination | Thionyl Chloride | Neat or inert solvent | Reflux | Removal of excess chlorinating agent. |
Table 2: Key Parameters for Optimization in the Synthesis of this compound.
Green Chemistry Approaches in Indole Sulfonyl Chloride Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Several green chemistry principles can be applied to the synthesis of indole sulfonyl chlorides.
Ionic Liquids: The use of ionic liquids as green solvents and catalysts in indole synthesis has gained considerable attention. scilit.netresearchgate.netopenmedicinalchemistryjournal.com Acidic ionic liquids can serve as both the solvent and catalyst in Fischer indole synthesis, a key route to substituted indoles. Their low volatility, thermal stability, and potential for recyclability make them attractive alternatives to traditional volatile organic solvents.
Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of sulfonyl chlorides, including improved safety, better heat and mass transfer, and the ability to handle hazardous reagents more effectively. rsc.org The synthesis of aryl sulfonyl chlorides using chlorosulfonic acid has been successfully demonstrated in a continuous flow system, offering a safer and more scalable approach compared to batch processes. mdpi.com
| Green Approach | Application in Indole/Sulfonyl Chloride Synthesis | Advantages |
| Ionic Liquids | Fischer indole synthesis, alkylation of indoles. | Recyclable, low volatility, can act as both solvent and catalyst. |
| Flow Chemistry | Synthesis of aryl sulfonyl chlorides from thiols or via chlorosulfonation. | Enhanced safety, improved heat/mass transfer, scalability. |
| Ultrasound-Assisted Synthesis | Synthesis of various indole derivatives. | Reduced reaction times, increased yields, lower energy consumption. |
Table 3: Green Chemistry Approaches in the Synthesis of Indole Derivatives.
Chemical Reactivity and Reaction Mechanisms of 5 Nitro 1h Indole 3 Sulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Group
The sulfonyl chloride moiety (-SO₂Cl) at the 3-position of the 5-nitro-1H-indole ring is a potent electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and susceptible to attack by a wide range of nucleophiles. This inherent electrophilicity is the primary driving force for the majority of the reactions involving this compound, making it a valuable precursor for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives. The electron-withdrawing nitro group at the 5-position of the indole (B1671886) ring further enhances the electrophilic character of the sulfonyl chloride group by inductively pulling electron density away from the sulfur atom.
Nucleophilic Substitution Reactions at the Sulfur Center
The principal reaction pathway for 5-nitro-1H-indole-3-sulfonyl chloride involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. This process, often proceeding via a nucleophilic acyl substitution-type mechanism, results in the formation of a new bond between the sulfur atom and the nucleophile.
Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)
This compound readily reacts with primary and secondary amines to furnish the corresponding N-substituted 5-nitro-1H-indole-3-sulfonamides. This reaction, commonly known as sulfonylation, is a cornerstone in the synthesis of compounds with potential biological activity. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct.
Similarly, hydrazines can act as nucleophiles, attacking the sulfonyl chloride to form the corresponding hydrazinosulfonyl derivatives. The general reaction scheme is as follows:
Reaction with Primary Amines: R-NH₂ + ClSO₂-Indole → R-NH-SO₂-Indole + HCl
Reaction with Secondary Amines: R₂NH + ClSO₂-Indole → R₂N-SO₂-Indole + HCl
Reaction with Hydrazines: R-NH-NH₂ + ClSO₂-Indole → R-NH-NH-SO₂-Indole + HCl
| Nucleophile | Product |
| Primary Amine (R-NH₂) | N-Substituted-5-nitro-1H-indole-3-sulfonamide |
| Secondary Amine (R₂NH) | N,N-Disubstituted-5-nitro-1H-indole-3-sulfonamide |
| Hydrazine (R-NH-NH₂) | N'-Substituted-5-nitro-1H-indole-3-sulfonohydrazide |
Reactions with Oxygen-Containing Nucleophiles (Alcohols, Phenols)
In the presence of a base, alcohols and phenols can act as nucleophiles, attacking the electrophilic sulfur atom of this compound to yield the corresponding sulfonate esters. Pyridine is often employed as a catalyst and base in these reactions. The reaction with phenols is generally more facile than with alcohols due to the greater nucleophilicity of the phenoxide ion.
This transformation is a standard method for the synthesis of aryl and alkyl sulfonates, which are themselves useful intermediates in organic synthesis.
| Nucleophile | Product |
| Alcohol (R-OH) | Alkyl 5-nitro-1H-indole-3-sulfonate |
| Phenol (Ar-OH) | Aryl 5-nitro-1H-indole-3-sulfonate |
Reactions with Sulfur-Containing Nucleophiles (Thiols)
Thiols, being excellent nucleophiles, are expected to react readily with this compound to form thiosulfonate esters. This reaction would proceed via the nucleophilic attack of the thiolate anion on the sulfonyl chloride.
| Nucleophile | Expected Product |
| Thiol (R-SH) | S-Alkyl/Aryl 5-nitro-1H-indole-3-thiosulfonate |
Reactivity of the Indole Nitrogen (N-1) in Derivatization
The nitrogen atom at the 1-position of the indole ring possesses a lone pair of electrons and can exhibit nucleophilic character. However, its reactivity is influenced by the electronic effects of the substituents on the indole ring. The presence of the electron-withdrawing nitro group at the 5-position and the sulfonyl chloride group at the 3-position significantly reduces the electron density on the indole nitrogen, thereby diminishing its nucleophilicity.
Regioselectivity and Chemoselectivity in Transformations
The chemical transformations of this compound are generally characterized by high chemoselectivity. Nucleophilic attack occurs preferentially at the highly electrophilic sulfur atom of the sulfonyl chloride group rather than at the carbon atoms of the indole ring. This is because the sulfonyl chloride is a much stronger electrophilic center.
Regioselectivity is also a key feature of its reactions. In nucleophilic substitution reactions, the attack is directed specifically at the sulfur atom of the 3-sulfonyl chloride group. In the context of potential reactions involving the indole ring itself, electrophilic substitution, a characteristic reaction of indoles, would be significantly disfavored due to the deactivating effect of the nitro and sulfonyl groups. Conversely, nucleophilic aromatic substitution on the benzene (B151609) portion of the indole ring is a possibility, particularly at positions activated by the nitro group, though this would require harsh reaction conditions and a potent nucleophile.
Application As a Synthetic Building Block in Heterocyclic Chemistry
Synthesis of Indole-Based Sulfonamide Derivatives
The sulfonyl chloride moiety is a highly reactive functional group that readily undergoes nucleophilic substitution, most notably with primary and secondary amines, to form stable sulfonamide linkages. This reaction is one of the most fundamental and widely exploited transformations of 5-nitro-1H-indole-3-sulfonyl chloride.
The reaction of this compound with a broad spectrum of primary and secondary amines provides direct access to a library of N-substituted 5-nitro-1H-indole-3-sulfonamides. This transformation is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct generated during the reaction. Common bases used for this purpose include pyridine (B92270) or triethylamine, often in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
The reaction is generally high-yielding and tolerant of a wide variety of functional groups on the amine component, allowing for the synthesis of structurally diverse sulfonamide derivatives. Both aliphatic and aromatic amines can be successfully employed as nucleophiles. The general synthetic protocol involves the dropwise addition of the sulfonyl chloride to a solution of the amine and a base at reduced temperatures (e.g., 0 °C), followed by warming to room temperature to ensure the completion of the reaction.
Table 1: Representative Synthesis of N-Substituted 5-Nitro-1H-indole-3-sulfonamides This table presents hypothetical data based on established chemical principles for the reaction of sulfonyl chlorides with amines.
| Amine Nucleophile | Product Name | Potential Yield (%) |
|---|---|---|
| Aniline | N-phenyl-5-nitro-1H-indole-3-sulfonamide | 92 |
| Benzylamine | N-benzyl-5-nitro-1H-indole-3-sulfonamide | 95 |
| Morpholine | 3-(Morpholinosulfonyl)-5-nitro-1H-indole | 94 |
| Piperidine | 5-Nitro-3-(piperidine-1-sulfonyl)-1H-indole | 96 |
Once the primary sulfonamide (5-nitro-1H-indole-3-sulfonamide) is formed through the reaction with ammonia, the sulfonamide N-H bond remains sufficiently acidic to undergo further functionalization. This allows for the introduction of additional diversity at this position. N-alkylation of the primary sulfonamide is a common derivatization strategy, often achieved by treating the sulfonamide with an alkyl halide in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).
This two-step sequence—sulfonylation followed by N-alkylation—provides access to secondary sulfonamides that may be difficult to synthesize directly, for example, due to the low reactivity or instability of the corresponding secondary amine. This approach is a key strategy in modifying the physicochemical properties of the resulting molecule. iupac.orgrsc.org
Construction of Other Heterocyclic Systems
Beyond the synthesis of sulfonamides, the electrophilic nature of this compound allows for its use in the construction of other key functional groups and as a participant in more complex ring-forming reactions.
Sulfonate Esters: In a reaction analogous to sulfonamide formation, this compound can react with alcohols and phenols to yield the corresponding sulfonate esters. nih.gov This reaction is also typically performed in the presence of a base, such as pyridine, to act as a nucleophilic catalyst and an acid scavenger. The resulting indole-3-sulfonate esters are valuable intermediates in their own right, as the sulfonate group can serve as a good leaving group in subsequent nucleophilic substitution reactions.
Sulfones: The sulfonyl chloride can also be employed in the formation of carbon-sulfur bonds to generate sulfones. One of the primary methods for this transformation is the Friedel-Crafts sulfonylation reaction. nih.gov In this process, this compound acts as the electrophile, reacting with an electron-rich aromatic compound (e.g., benzene (B151609), toluene, anisole) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction results in the formation of a diaryl sulfone, linking the indole-3-position to an aryl ring via a sulfonyl bridge.
Table 2: Synthesis of Sulfonate Esters and Sulfones This table presents hypothetical data based on established chemical principles for the reaction of sulfonyl chlorides.
| Reagent | Catalyst/Base | Product Type | Product Name |
|---|---|---|---|
| Phenol | Pyridine | Sulfonate Ester | Phenyl 5-nitro-1H-indole-3-sulfonate |
| Methanol | Triethylamine | Sulfonate Ester | Methyl 5-nitro-1H-indole-3-sulfonate |
| Benzene | AlCl₃ | Sulfone | 3-(Phenylsulfonyl)-5-nitro-1H-indole |
The indole (B1671886) sulfonamide scaffold, derived from this compound, can serve as a precursor for the construction of more complex, fused heterocyclic systems. The indole nucleus and the attached sulfonamide group can participate in various intramolecular and intermolecular cyclization reactions.
For instance, indole derivatives bearing both a nitro and a sulfonyl group are known to act as potent dienophiles or dipolarophiles in cycloaddition reactions. iupac.org A 3-nitro-1-(phenylsulfonyl)indole, a compound structurally related to derivatives of this compound, has been shown to react with mesoionic 1,3-dipoles (munchnones) in a [3+2] cycloaddition to afford pyrrolo[3,4-b]indoles in high yield. iupac.org This demonstrates the potential for the electron-deficient indole core, activated by the sulfonyl and nitro groups, to participate in pericyclic reactions for the rapid assembly of fused ring systems.
Furthermore, intramolecular cyclization strategies involving the sulfonamide moiety are well-documented. acs.orgnih.gov A sulfonamide can be functionalized with an appropriate tether containing an olefin or another reactive group. Subsequent transition-metal-catalyzed or radical-initiated cyclization can then lead to the formation of new rings fused to the indole core. For example, radical-triggered cascades involving sulfonamides have been used to generate fused indole derivatives containing a sulfone moiety through a process involving Smiles-type rearrangement and cyclization. thieme-connect.com
Role in Modular and Combinatorial Synthesis
The reliable and high-yielding reactivity of the sulfonyl chloride group makes this compound an excellent foundational scaffold for modular and combinatorial synthesis. In this approach, a common core (the 5-nitroindole-3-sulfonyl moiety) is reacted with a large and diverse set of building blocks (e.g., a library of amines or alcohols) to rapidly generate a large library of related but structurally distinct compounds.
This strategy is highly valuable in drug discovery, where the synthesis of many analogs is necessary to explore structure-activity relationships (SAR). By reacting this compound with hundreds of different commercially available amines, a library of thousands of novel sulfonamides can be generated with relative ease. Each member of the library retains the 5-nitroindole (B16589) core but presents a unique functional group, allowing for a systematic investigation of how different substituents affect biological activity. The robust nature of sulfonamide formation is ideally suited for the automated, parallel synthesis techniques often employed in the generation of combinatorial libraries.
Functionalization of the Indole Skeleton via C3 Sulfonylation
The functionalization of the indole ring is a cornerstone of heterocyclic chemistry, owing to the prevalence of the indole motif in a vast number of natural products and medicinally important compounds. openmedicinalchemistryjournal.com Among the various positions on the indole scaffold, the C3 position is particularly reactive towards electrophiles due to its high electron density. This inherent nucleophilicity allows for the direct introduction of various functional groups, a process known as electrophilic substitution.
One such critical functionalization is sulfonylation, which involves the introduction of a sulfonyl chloride (-SO₂Cl) group at the C3 position. This transformation is significant for two primary reasons. Firstly, the powerful electron-withdrawing nature of the sulfonyl group modifies the electronic properties of the indole ring. Secondly, the resulting sulfonyl chloride is a highly versatile chemical handle, enabling the subsequent introduction of a wide array of substituents through nucleophilic substitution reactions.
The compound this compound is a key intermediate that exemplifies this strategy. It is typically synthesized by the reaction of 5-nitroindole with a sulfonating agent, such as chlorosulfonic acid. The presence of the nitro group at the C5 position makes the indole ring more electron-deficient, influencing the conditions required for the C3-sulfonylation reaction.
Once formed, the sulfonyl chloride group at the C3 position is readily reacted with various nucleophiles, most notably primary and secondary amines, to yield a diverse library of indole-3-sulfonamides. nih.gov This reaction is a robust and widely used method for building molecular complexity. The resulting sulfonamide linkage is a stable and important functional group found in numerous therapeutic agents. acgpubs.orgresearchgate.net The synthesis of indole-3-sulfonamide-heteroaryl hybrids often begins with 5-nitroindole, proceeding through chlorosulfonation to create the key this compound intermediate, which is then coupled with various amines. nih.gov
The following table illustrates the application of this compound as a building block for creating diverse indole-3-sulfonamide derivatives through reactions with different amines.
| Reactant A (Sulfonyl Chloride) | Reactant B (Amine) | Resulting Product (Sulfonamide) | Significance/Application Area |
|---|---|---|---|
| This compound | Ammonia | 5-nitro-1H-indole-3-sulfonamide | Core structure for further derivatization |
| This compound | Piperidine | 3-(piperidin-1-ylsulfonyl)-5-nitro-1H-indole | Building block for medicinal chemistry |
| This compound | Aniline | N-phenyl-5-nitro-1H-indole-3-sulfonamide | Intermediate for pharmacologically active agents |
| This compound | 4-Aminopyridine | N-(pyridin-4-yl)-5-nitro-1H-indole-3-sulfonamide | Precursor for carbonic anhydrase inhibitors nih.gov |
| This compound | 2-Aminothiazole | N-(thiazol-2-yl)-5-nitro-1H-indole-3-sulfonamide | Scaffold for developing novel therapeutic agents |
Role in Advanced Organic Synthesis Strategies
Multi-Component Reactions Involving Indole (B1671886) Sulfonyl Chlorides
Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
The indole scaffold is a frequent participant in MCRs, leveraging the nucleophilicity of the C3 position or the nitrogen atom. In the context of sulfonyl chlorides, these reagents can act as key components for introducing sulfonyl functionalities into the final product. For instance, a three-component condensation of an indole, an aldehyde or ketone, and an arenesulfinic acid can produce 3-(1-arylsulfonylalkyl) indoles. acs.org While this demonstrates the general principle of incorporating a sulfonyl group at the indole-C3 position in an MCR, a detailed review of scientific literature indicates a lack of specific, published examples where 5-nitro-1H-indole-3-sulfonyl chloride itself is utilized as a reactant in a multi-component reaction scheme. The inherent reactivity of the sulfonyl chloride functional group suggests its potential for such transformations, for example, in Ugi or Passerini-type reactions, but specific research findings detailing these applications for the 5-nitro substituted variant are not currently available.
Transition-Metal Catalyzed Reactions for C-S Bond Formation
Transition-metal catalysis is a powerful tool for the formation of carbon-sulfur (C-S) bonds, which are integral to many pharmaceutical and materials science compounds. nih.govresearchgate.net Catalytic systems, often based on palladium, copper, or nickel, can facilitate the cross-coupling of various sulfur-containing compounds with aryl or vinyl halides and related substrates. nih.gov
Arylsulfonyl chlorides are frequently employed as precursors for C-S bond formation. For instance, copper-catalyzed regioselective sulfenylation of indoles with arylsulfonyl chlorides has been developed to produce 3-sulfenylindoles. researchgate.net This type of reaction typically involves the reduction of the sulfonyl chloride to a more reactive sulfur species that then couples with the indole.
Despite the well-established utility of arylsulfonyl chlorides in such reactions, a thorough search of the chemical literature did not yield specific studies detailing the use of This compound in transition-metal-catalyzed C-S bond formation. The electronic properties conferred by the 5-nitro group could influence the reactivity of the sulfonyl chloride group and the indole core, potentially requiring bespoke catalyst systems and reaction conditions. However, dedicated research into this specific substrate for transition-metal-catalyzed C-S bond formation has not been prominently reported.
Cascade Reactions and Tandem Processes
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly valued for their elegance and efficiency in rapidly assembling complex molecular structures from simple precursors. nih.gov The synthesis of condensed indole-containing heterocycles often relies on such cascade sequences. nih.gov
The reactivity of this compound presents theoretical opportunities for initiating or participating in cascade reactions. For example, an initial reaction at the sulfonyl chloride group with a suitable nucleophile could be designed to trigger a subsequent intramolecular cyclization onto the indole ring or a substituent. A metal-free cascade involving a bis(triflyl)ethylation followed by cyclization has been used to create functionalized tricyclic indoline (B122111) cores, demonstrating the potential for sulfonyl groups in complex constructions. nih.gov
However, a comprehensive review of the scientific literature reveals a lack of specific examples where This compound is a key reactant in a reported cascade or tandem process. While the structural motifs are conducive to such synthetic design, detailed research findings on their practical application for this particular compound are not available.
Structural Modifications and Derivatization Studies of Indole Sulfonyl Compounds
Modification of the Nitro Group on the Indole (B1671886) Ring (e.g., Reduction to Amine)
The transformation of the nitro group on the indole ring of 5-nitro-1H-indole-3-sulfonyl chloride, primarily through reduction to an amine, is a critical step for further derivatization. This conversion introduces a nucleophilic center, paving the way for a wide array of subsequent chemical modifications. However, the presence of the reactive sulfonyl chloride group necessitates a careful selection of reduction methods to ensure chemoselectivity.
The reduction of aromatic nitro groups is a well-established transformation in organic synthesis, with numerous reagents and conditions available. wikipedia.orgsci-hub.se Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents. numberanalytics.comcommonorganicchemistry.com
Catalytic Hydrogenation: This is often the preferred method for its cleanliness and efficiency. numberanalytics.com
Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a standard procedure for reducing nitro groups. It is generally chemoselective for the nitro group over many other functional groups. commonorganicchemistry.com
Raney Nickel: This catalyst is also effective for nitro group reductions and can be an alternative where halogen substituents are present, as it is less likely to cause dehalogenation compared to Pd/C. commonorganicchemistry.com
Chemical Reduction:
Tin(II) Chloride (SnCl₂): This reagent provides a mild method for converting nitro groups to amines and is known for its tolerance of other reducible functional groups. commonorganicchemistry.com
Iron (Fe) or Zinc (Zn) in Acid: The use of elemental iron or zinc in the presence of an acid like acetic acid or hydrochloric acid is a classic and cost-effective method for this reduction. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be employed for the reduction of aromatic nitro compounds. wikipedia.org
The primary challenge in the reduction of this compound is preventing the simultaneous reduction or hydrolysis of the sulfonyl chloride moiety. The sulfonyl chloride is susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles, and some reducing conditions might affect it. Therefore, methods that are highly selective for the nitro group under neutral or carefully controlled pH conditions are most desirable. For instance, iron-catalyzed reductions have been shown to be chemoselective for the nitro group in the presence of sulfonyl functionalities. researchgate.net
Below is a table summarizing potential reduction methods and considerations for their application to this compound.
| Reduction Method | Reagents | Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction | Potential for catalyst poisoning by sulfur; possible reduction of sulfonyl chloride under harsh conditions. |
| Metal/Acid Reduction | Fe/AcOH or Zn/HCl | Cost-effective, robust | Acidic conditions may promote hydrolysis of the sulfonyl chloride. |
| Tin(II) Chloride | SnCl₂, EtOH/HCl | Mild conditions, good functional group tolerance | Requires stoichiometric amounts of tin salts, leading to waste. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas, generally mild | Catalyst considerations are similar to direct hydrogenation. mdpi.com |
Substituent Effects on Reactivity and Product Profile
The chemical behavior of this compound is governed by the electronic properties of its constituent functional groups: the indole ring, the nitro group at the 5-position, and the sulfonyl chloride group at the 3-position.
Indole Ring: The indole nucleus is an electron-rich aromatic system. The pyrrole (B145914) part of the ring is particularly susceptible to electrophilic attack, with the 3-position being the most reactive site.
Sulfonyl Chloride Group (-SO₂Cl): Located at the most reactive 3-position, the sulfonyl chloride group is a strong electron-withdrawing group. Its primary role is to serve as a reactive handle for nucleophilic substitution, typically with amines, to form sulfonamides. This reaction is the cornerstone of its use in creating compound libraries.
Nitro Group (-NO₂): The nitro group at the 5-position is also a powerful electron-withdrawing group. Its presence significantly influences the electronic distribution of the entire indole scaffold. It deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution.
Reactivity at the Sulfonyl Chloride: The primary site of reaction is the highly electrophilic sulfur atom of the sulfonyl chloride. It readily reacts with a vast range of nucleophiles (amines, alcohols, phenols) to yield the corresponding sulfonamides, sulfonates, etc. This reaction is generally facile and forms the basis for most derivatization strategies.
Reactivity of the Indole N-H: The electron-withdrawing nature of both the 3-sulfonyl chloride and 5-nitro groups increases the acidity of the proton on the indole nitrogen (N-1), making it more susceptible to deprotonation by a base. This allows for N-alkylation or N-arylation reactions to introduce further diversity.
Reactivity of the Aromatic Core: The strong deactivating effect of the nitro group makes further electrophilic substitution on the benzene ring highly unfavorable. Conversely, the reduced electron density may render the ring susceptible to nucleophilic aromatic substitution under specific conditions, although this is less common for this scaffold.
Libraries of Novel Indole Derivatives for Chemical Biology Research
This compound is an ideal scaffold for the construction of compound libraries for chemical biology and drug discovery. Its utility stems from the ability to introduce molecular diversity at multiple positions in a systematic fashion, a strategy often employed in high-throughput screening.
A common approach involves a multi-step diversification strategy:
Diversification at the 3-Position: The sulfonyl chloride group is reacted with a collection of diverse primary or secondary amines (R¹-NH-R²). This step generates a library of indole-3-sulfonamides, introducing a wide variety of side chains (R¹ and R²) that can explore different chemical spaces and interactions with biological targets.
Diversification at the 5-Position: The nitro group of the resulting sulfonamide library is then reduced to a primary amine (as discussed in section 6.1). This new amino group serves as a second point for diversification.
Further Diversification: The newly formed 5-amino group can be reacted with a range of electrophiles, such as acyl chlorides (R³-COCl), sulfonyl chlorides (R³-SO₂Cl), or isocyanates (R³-NCO), to generate amides, sulfonamides, or ureas, respectively.
This combinatorial approach allows for the rapid generation of a large and structurally diverse library of compounds from a single starting scaffold. These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify hit compounds with desired activities. For example, substituted 2-aryl-5-nitro-1H-indoles have been synthesized and evaluated as inhibitors of bacterial efflux pumps. nih.gov
The following table illustrates a hypothetical library generation scheme:
| Step | Reaction | Reagents (Examples) | Resulting Functional Group | Point of Diversity |
| 1 | Sulfonamide Formation | Primary Amines (R¹NH₂) | Indole-3-sulfonamide | R¹ |
| 2 | Nitro Reduction | SnCl₂ or H₂/Pd/C | 5-Aminoindole-3-sulfonamide | - |
| 3 | Acylation | Acyl Chlorides (R²COCl) | 5-Acylamino-indole-3-sulfonamide | R² |
Design Principles for Indole-Based Scaffolds
The use of the this compound scaffold in medicinal chemistry and chemical biology is based on established design principles that leverage the favorable properties of its components.
The Indole Core as a Privileged Scaffold: The indole ring is considered a "privileged scaffold" because it is a structural motif found in a vast number of natural products, neurotransmitters (e.g., serotonin), and synthetic drugs. Its rigid, planar structure provides a defined orientation for substituents, and it can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding (via the N-H group) and π-stacking.
The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a key functional group in many successful drugs (e.g., antibacterial sulfa drugs, diuretics, and protease inhibitors). It is a versatile bioisostere for other groups like amides or carboxylic acids. The sulfonamide group is an excellent hydrogen bond acceptor (via the sulfonyl oxygens) and a hydrogen bond donor (via the N-H proton). This allows it to form strong and specific interactions with protein targets. The tetrahedral geometry around the sulfur atom also positions the attached R-group in a well-defined three-dimensional orientation.
The 5-Position Substituent: The substituent at the 5-position provides a vector for modifying the electronic properties of the indole ring and for establishing additional interactions with a target.
The nitro group is a strong hydrogen bond acceptor and a powerful electron-withdrawing group that significantly polarizes the molecule.
Its reduction to an amino group introduces a basic center that can be protonated at physiological pH, allowing for ionic interactions. This amino group also serves as a versatile synthetic handle for introducing a wide range of other functionalities to fine-tune the compound's properties, such as solubility, polarity, and target affinity.
Theoretical and Mechanistic Investigations in Indole Sulfonyl Chemistry
Elucidation of Reaction Pathways and Transition States
The reactions of sulfonyl chlorides, including 5-nitro-1H-indole-3-sulfonyl chloride, generally proceed through nucleophilic substitution at the sulfonyl sulfur. The mechanism of these reactions can vary, often involving a transition state that dictates the reaction's progress and outcome.
The nucleophilic substitution at a sulfonyl sulfur atom is a key reaction. For aromatic sulfonyl chlorides, the reaction mechanism is typically a concerted S_N2-like process. dntb.gov.ua In this mechanism, the nucleophile attacks the sulfur atom, and the chloride ion leaves simultaneously, passing through a single transition state. dntb.gov.ua The geometry of this transition state is trigonal bipyramidal. researchgate.net
For the reaction of this compound with a nucleophile (Nu), the proposed pathway is as follows:
5-nitro-1H-indole-3-SO2Cl + Nu- → [Nu---SO2(5-nitro-1H-indole-3)---Cl]-‡ → 5-nitro-1H-indole-3-SO2Nu + Cl-
The transition state (‡) involves the partial formation of the Nu-S bond and the partial breaking of the S-Cl bond. The stability of this transition state is influenced by the nature of the nucleophile, the solvent, and the substituents on the indole (B1671886) ring. The electron-withdrawing nitro group at the 5-position is expected to influence the electron density at the sulfur atom, thereby affecting the energy of the transition state.
In some cases, particularly with strong nucleophiles and polar solvents, an addition-elimination mechanism involving a transient pentacoordinate sulfurane intermediate might be considered, although the S_N2-like mechanism is more commonly accepted for sulfonyl chlorides. dntb.gov.ua
Computational Chemistry Approaches (e.g., DFT Studies on Reactivity)
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the reactivity of molecules like this compound. DFT calculations allow for the determination of various molecular properties that correlate with reactivity.
Frontier Molecular Orbitals (FMOs): The reactivity of a molecule can often be predicted by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile like this compound, the LUMO is of particular interest as it indicates the site of nucleophilic attack. The energy of the LUMO (E_LUMO) is a measure of the molecule's electron-accepting ability. A lower E_LUMO suggests a higher reactivity towards nucleophiles.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on a molecule's surface. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this compound, the MEP would be expected to show a significant positive potential on the sulfur atom of the sulfonyl chloride group, confirming it as the primary site for nucleophilic attack.
Global Reactivity Descriptors: DFT calculations can also be used to determine global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These parameters can be calculated from the energies of the HOMO and LUMO. A higher electrophilicity index for this compound would indicate its enhanced reactivity as an electrophile. Computational studies on related sulfonamide compounds have utilized DFT to understand their structure and reactivity. mdpi.com
Table 1: Calculated Reactivity Descriptors for a Model Indole Sulfonamide
| Descriptor | Value |
| E_HOMO | -6.5 eV |
| E_LUMO | -2.1 eV |
| Electronegativity (χ) | 4.3 eV |
| Chemical Hardness (η) | 2.2 eV |
| Electrophilicity Index (ω) | 4.2 eV |
Note: The data in this table is hypothetical and for illustrative purposes, as specific DFT data for this compound was not available in the searched literature.
Structure-Reactivity Correlations within Indole Sulfonyl Chloride Systems
The reactivity of indole sulfonyl chlorides is significantly influenced by the nature and position of substituents on the indole ring. The 5-nitro group in this compound plays a crucial role in modulating its reactivity.
The nitro group is a strong electron-withdrawing group. Its presence at the 5-position of the indole ring decreases the electron density on the entire molecule, including the sulfonyl chloride moiety. This has several consequences for the molecule's reactivity:
Increased Electrophilicity: The electron-withdrawing nature of the nitro group makes the sulfur atom of the sulfonyl chloride group more electron-deficient and therefore more susceptible to nucleophilic attack. This is expected to increase the rate of reaction with nucleophiles compared to unsubstituted indole-3-sulfonyl chloride.
Stabilization of the Transition State: The electron-withdrawing nitro group can help to stabilize the negative charge that develops in the transition state of the nucleophilic substitution reaction. This stabilization lowers the activation energy of the reaction, further increasing the reaction rate.
Structure-reactivity studies on a series of substituted indole derivatives would allow for a quantitative correlation between the electronic properties of the substituents and the reaction rates. For example, a Hammett plot could be constructed by plotting the logarithm of the rate constants for the reaction of various 5-substituted indole-3-sulfonyl chlorides with a given nucleophile against the Hammett substituent constant (σ) for the substituent at the 5-position. A positive slope (ρ value) would be expected, indicating that electron-withdrawing groups accelerate the reaction.
Spectroscopic and Electrochemical Characterization of Synthetic Intermediates and Products
The characterization of the products and any stable intermediates formed from the reactions of this compound is essential for confirming their structures and understanding the reaction pathways.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of the sulfonamide products. The chemical shifts and coupling constants of the protons and carbons in the indole ring and the substituent introduced by the nucleophile provide detailed structural information. For example, in the 1H NMR spectrum of a sulfonamide derivative, the proton at the 2-position of the indole ring typically appears as a singlet at around 8-9 ppm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching vibrations of the S=O bonds in the sulfonyl group typically appear in the region of 1350-1300 cm-1 (asymmetric) and 1180-1160 cm-1 (symmetric). The N-H stretching vibration of the sulfonamide group is observed around 3300 cm-1. acgpubs.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to obtain information about their fragmentation patterns, which can further aid in structure elucidation.
Table 2: Typical Spectroscopic Data for an Indole Sulfonamide Derivative
| Technique | Characteristic Peaks/Signals |
| 1H NMR | δ 8.9 (s, 1H, indole H-2), 8.0-8.1 (m, Ar-H), 7.2-7.5 (m, Ar-H) |
| 13C NMR | δ 149.3, 146.9, 143.8, 136.6, 133.3, 132.8, 125.6, 124.3, 122.9, 118.6, 113.5 |
| IR (cm-1) | 3091 (-C-H), 1694 (C=C), 1596 (C-C), 1525 (NO2), 1345 (S=O), 1296 (C-N) |
| Mass Spec | m/z [M]+ |
Note: The data in this table is based on a 5-nitro-1H-indazole sulfonamide derivative, a close structural analog. acgpubs.org
Electrochemical Characterization:
Electrochemical techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), can be used to study the redox properties of the sulfonamide derivatives of this compound. The oxidation and reduction potentials of these compounds provide insights into their electronic structure and their potential to participate in electron transfer reactions. The redox behavior of indole-based sulfonamides can vary depending on the nature of the substituents on the indole ring and the aryl group of the sulfonyl chloride. nih.gov The presence of the electroactive nitro group in the 5-position is expected to significantly influence the electrochemical properties of the derivatives.
Q & A
Q. What are the key considerations for synthesizing 5-nitro-1H-indole-3-sulfonyl chloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves sulfonation of 5-nitro-1H-indole using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Key steps include:
- Maintaining low temperatures (0–5°C) to minimize side reactions (e.g., over-sulfonation or decomposition).
- Using inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group.
- Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio) or recrystallization from non-polar solvents .
Purity is confirmed by: - TLC (Rf comparison with starting material).
- ¹H/¹³C NMR to verify absence of residual solvents/byproducts.
- HRMS for molecular ion confirmation .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Structural validation requires:
- Single-crystal X-ray diffraction for unambiguous confirmation of the nitro and sulfonyl chloride substituents’ positions (e.g., bond angles/distances comparable to 5-fluoro-1H-indole-3-carboxylic acid structures) .
- ¹⁹F NMR (if fluorinated analogs are synthesized) or ¹H-¹³C HMBC to confirm coupling between indole protons and sulfonyl/nitro groups .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the sulfonyl chloride for nucleophilic attack (e.g., by amines or alcohols). To study this:
- Perform kinetic assays under varying conditions (polar aprotic solvents like DMF vs. THF).
- Monitor reaction progress via HPLC or UV-Vis spectroscopy (e.g., tracking disappearance of sulfonyl chloride absorbance at ~270 nm).
- Compare reactivity with non-nitro analogs (e.g., 5-methoxy derivatives) to isolate electronic effects .
Q. What strategies resolve contradictions in reported stability data for sulfonyl chloride derivatives under aqueous conditions?
- Methodological Answer : Contradictions often arise from differences in:
- pH : Hydrolysis rates increase in basic conditions. Conduct stability studies across pH 4–9 using buffered solutions, monitored by ¹H NMR or conductivity measurements .
- Temperature : Accelerated degradation studies (e.g., 40°C vs. 25°C) to model shelf-life discrepancies.
- Storage conditions : Compare anhydrous (desiccated) vs. humid environments using Karl Fischer titration for moisture analysis .
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
- Methodological Answer : The nitro group directs electrophilic substitution to the 5-position, but competing reactions at the sulfonyl chloride can occur. Strategies include:
- Protecting group chemistry : Temporarily convert sulfonyl chloride to a stable sulfonamide before further functionalization.
- Computational modeling : Use DFT calculations to predict reactive sites and transition states (e.g., comparing Fukui indices for electrophilic attack) .
Data Contradiction and Validation
Q. How should researchers interpret conflicting NMR data for sulfonyl chloride derivatives?
- Methodological Answer : Contradictions may arise from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals. Re-run spectra in multiple solvents.
- Tautomerism : Investigate potential keto-enol or indole-proton exchange using variable-temperature NMR .
- Impurity peaks : Cross-reference with HRMS to rule out isobaric contaminants .
Application-Oriented Questions
Q. What are the limitations of using this compound as a derivatization agent in analytical chemistry?
- Methodological Answer : Limitations include:
- Hydrolysis sensitivity : Preclude use in aqueous matrices without rapid quenching (e.g., ice-cold workup).
- Steric hindrance : Bulky analytes (e.g., steroids) may exhibit low reactivity; optimize with microwave-assisted synthesis to enhance kinetics .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and glove boxes due to toxicity of sulfonyl chloride vapors.
- Store under inert gas at –20°C to prevent hydrolysis.
- Emergency protocols: Neutralize spills with sodium bicarbonate/sand; avoid water contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
